molecular formula C28H29N3O3S2 B2370578 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide CAS No. 380340-10-3

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

Cat. No.: B2370578
CAS No.: 380340-10-3
M. Wt: 519.68
InChI Key: BXOGWYWGFBGZNC-UHFFFAOYSA-N
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Description

The compound “2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide” is a chemical with the linear formula C19H19N3O3S2 . It has a molecular weight of 401.51 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Antitumor and Antibacterial Potential

This compound and its analogs have been studied for their potential as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. Such inhibitors are of interest for their antitumor and antibacterial properties. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of TS, showing promise as antitumor and/or antibacterial agents. The compounds displayed varying degrees of potency against human and bacterial TSs, with some analogs demonstrating significant inhibitory activity, suggesting their potential application in developing new cancer therapies and antibacterial treatments (Gangjee et al., 1996).

Dual Inhibitory Activity

Further research into related structures has shown that certain analogs can act as potent dual inhibitors of both TS and dihydrofolate reductase (DHFR), enzymes critical for nucleotide synthesis and cell growth. This dual inhibitory activity enhances the compound's potential as a multifaceted therapeutic agent, particularly in cancer treatment, where blocking multiple pathways of tumor cell proliferation can be beneficial. A study highlighted the synthesis of classical and nonclassical antifolates based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, with one classical analogue showing significant potency against human TS and DHFR (Gangjee et al., 2008).

Structure and Molecular Interactions

The study of crystal structures of compounds similar to "2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide" can provide insights into their molecular interactions, stability, and binding mechanisms with biological targets. For example, the crystal structure of Bosentan monohydrate, a compound with a somewhat related structural framework, was analyzed to understand its supramolecular interactions and potential for forming stable complexes with biological molecules (Kaur et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S2/c1-18(2)30(19-9-5-4-6-10-19)24(32)17-35-28-29-26-25(22-11-7-8-12-23(22)36-26)27(33)31(28)20-13-15-21(34-3)16-14-20/h4-6,9-10,13-16,18H,7-8,11-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOGWYWGFBGZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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